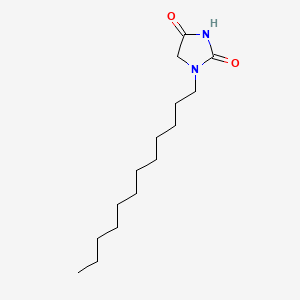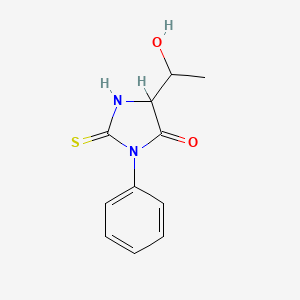
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analytical Chemistry: pH Indicator
This compound is commonly known as Bromophenol Blue and is extensively used as a pH indicator in various analytical procedures . It changes color depending on the pH of the solution, which makes it valuable for measuring the progress of biochemical reactions and in titration processes.
Molecular Biology: Protein Electrophoresis Tracking Dye
In molecular biology, Bromophenol Blue serves as a tracking dye during protein electrophoresis . It allows scientists to monitor the process of protein separation and ensures that the electrophoresis is running properly.
Environmental Science: Ecological Risk Assessment
The compound has been subject to ecological risk assessments to determine its impact on the environment. It was evaluated for persistence, bioaccumulation, and toxicity to aquatic organisms . Such assessments are crucial for understanding the environmental safety of chemical substances.
Biotechnology: Gel Electrophoresis Loading Dye
Bromophenol Blue is also used as a loading dye in gel electrophoresis for DNA and RNA samples . It helps in visualizing the migration of the molecules and determining when the electrophoresis run has been completed.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide' involves the reaction of 3-bromo-2,5-dimethylphenol with 3-chloro-2-hydroxybenzenesulfonic acid to form 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone. This intermediate is then reacted with 2-mercapto-1,3-benzoxathiole-1,1-dioxide to form the final product.", "Starting Materials": [ "3-bromo-2,5-dimethylphenol", "3-chloro-2-hydroxybenzenesulfonic acid", "2-mercapto-1,3-benzoxathiole-1,1-dioxide" ], "Reaction": [ "Step 1: 3-bromo-2,5-dimethylphenol is reacted with 3-chloro-2-hydroxybenzenesulfonic acid in the presence of a base such as potassium carbonate to form 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone.", "Step 2: 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone is then reacted with 2-mercapto-1,3-benzoxathiole-1,1-dioxide in the presence of a base such as sodium hydride to form the final product, 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide." ] } | |
CAS RN |
40070-59-5 |
Product Name |
4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |
Molecular Formula |
C23H24Br2O5S |
Molecular Weight |
572.3 g/mol |
IUPAC Name |
2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |
InChI |
InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |
InChI Key |
JHWIBPVPGLHJHA-RMFGFXDFSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Canonical SMILES |
CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





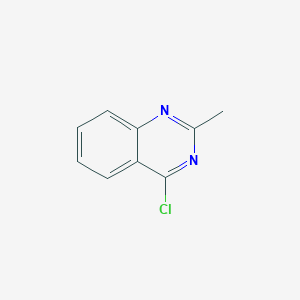

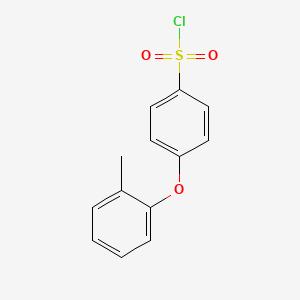



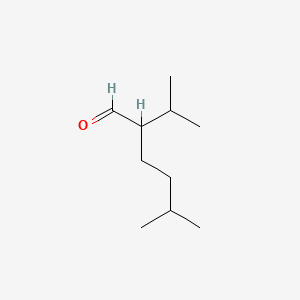
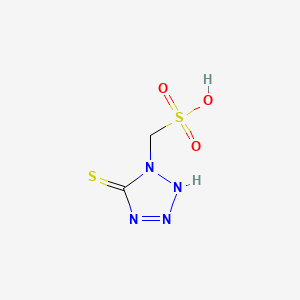

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
